N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of thiazolo-pyrimidines. This compound features a fused ring system containing both thiazole and pyrimidine moieties, characterized by multiple functional groups including carbonyl and amide functionalities. The structural complexity and the presence of various substituents suggest potential biological activity, making it a compound of interest in medicinal chemistry.
The compound can be synthesized through various methods, often starting from simpler precursors. Detailed synthetic routes are documented in chemical literature, particularly in studies focusing on heterocyclic compounds and their derivatives. The synthesis typically involves reactions that introduce the benzyl groups and the dioxo functionalities.
N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide can be classified as:
The synthesis of N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide can be achieved through several synthetic pathways. A common method involves the condensation of appropriate thiazole and pyrimidine derivatives under acidic or basic conditions.
The structure of N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide features:
The compound's molecular structure can be represented using various chemical notation systems:
CC(=O)N1C(=O)C2=C(SC(NC(=O)C=C2)=C1)C=C(C=C)C=C
InChI=1S/C19H18N4O3S/c1-22(20)17(24)15-14(23)12(19(21)25)11(18(15)20)10-8-9-13(26)16(27)7-6-5/h5-10H,(H2,21,24)(H2,22)
N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide can undergo various chemical reactions typical for heterocyclic compounds:
The reactivity of this compound is influenced by its electron-rich aromatic systems and electrophilic sites on the carbonyls. Reaction conditions must be carefully controlled to avoid degradation or unwanted side reactions.
The mechanism of action for compounds like N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide is often linked to their ability to interact with biological targets such as enzymes or receptors:
Studies have shown that similar compounds exhibit significant biological activities such as anti-inflammatory and anti-cancer properties. Quantitative structure–activity relationship (QSAR) models may provide insights into the expected efficacy based on structural features.
The physical properties of N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide include:
Chemical properties include:
N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide has potential applications in:
This compound represents a fascinating area of study within organic chemistry and pharmacology due to its complex structure and potential biological activities.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1